D-102 Dye

Descripción

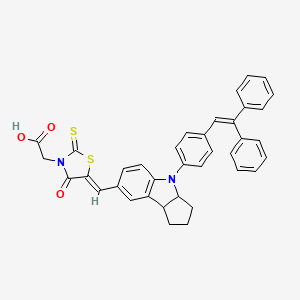

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMCROHUTRXETK-VQNDASPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728325 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652145-28-3 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 652145-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-102 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for the indoline-based organic sensitizer, D-102 dye. The information is curated for researchers in materials science and professionals in drug development seeking detailed methodologies and comparative data.

Introduction to this compound

D-102, with the chemical name 2-((5Z)-5-[[4-[4-(2,2-diphenylethynyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, is a metal-free organic dye extensively utilized as a photosensitizer in dye-sensitized solar cells (DSSCs). Its molecular structure features a donor-π-acceptor (D-π-A) framework, which is crucial for its high molar extinction coefficient and efficient electron injection capabilities in photovoltaic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₇H₃₀N₂O₃S₂ | [1] |

| Molecular Weight | 614.78 g/mol | [1] |

| Appearance | Dark red to purple powder | General Observation |

| Melting Point | 238-243 °C | [1] |

| Maximum Absorption (λmax) | 499 nm (in DMF) | [1] |

| Molar Extinction Coefficient | 55,800 M⁻¹cm⁻¹ (at 490 nm) | [2] |

| CAS Number | 652145-28-3 | [1] |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process culminating in a Knoevenagel condensation. The overall strategy involves the synthesis of two key intermediates: the aldehyde-functionalized indoline core (Intermediate 3 ) and the rhodanine-3-acetic acid moiety (Intermediate 5 ).

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Synthesis of the Indoline Aldehyde Intermediate (3)

The synthesis of the key aldehyde intermediate, 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde (3 ), is proposed through a three-step sequence starting from 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.

Step 1: N-Arylation to form 4-(4-bromophenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole (1)

This step involves a Buchwald-Hartwig amination to couple the indoline core with a brominated aromatic ring.

-

Reactants: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole, 1-bromo-4-iodobenzene, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and a strong base such as sodium tert-butoxide.

-

Solvent: Anhydrous toluene.

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

-

Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford intermediate 1 .

-

Step 2: Sonogashira Coupling to form 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole (2)

This reaction introduces the diphenylacetylene moiety via a palladium-copper catalyzed cross-coupling reaction.[3][4][5][6][7]

-

Reactants: Intermediate 1 , diphenylacetylene, Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride), CuI (Copper(I) iodide), and a base such as triethylamine (TEA) or diisopropylamine (DIPA).

-

Solvent: Anhydrous tetrahydrofuran (THF) or a mixture of THF and the amine base.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve intermediate 1 (1.0 eq) and diphenylacetylene (1.2 eq) in anhydrous THF and triethylamine (3:1 v/v).

-

Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the mixture, filter to remove the amine salt, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield intermediate 2 .

-

Step 3: Vilsmeier-Haack Formylation to yield 4-(4-(2,2-diphenylethynyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde (3)

The final step in the synthesis of the aldehyde intermediate involves the introduction of a formyl group onto the indole ring.

-

Reactants: Intermediate 2 , phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C and slowly add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve intermediate 2 (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final aldehyde intermediate 3 .

-

Caption: Synthetic workflow for the indoline aldehyde intermediate (3).

Synthesis of Rhodanine-3-acetic acid (5)

This intermediate is synthesized in two steps from rhodanine and chloroacetic acid.

Step 1: Synthesis of Rhodanine (4)

-

Reactants: Carbon disulfide, chloroacetic acid, and ammonia.

-

Solvent: Water.

-

Procedure:

-

In a well-ventilated fume hood, cautiously add carbon disulfide (1.0 eq) to a concentrated aqueous solution of ammonia (2.5 eq) at 0-5 °C.

-

To this mixture, slowly add an aqueous solution of chloroacetic acid (1.0 eq), keeping the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the rhodanine.

-

Collect the solid by filtration, wash with cold water, and dry to obtain rhodanine (4 ).

-

Step 2: N-Alkylation to form Rhodanine-3-acetic acid (5)

-

Reactants: Rhodanine (4 ), chloroacetic acid, and sodium hydroxide.

-

Solvent: Water or ethanol/water mixture.

-

Procedure:

-

Dissolve rhodanine (4 ) (1.0 eq) and chloroacetic acid (1.1 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Heat the mixture to 80-90 °C and stir for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol/water to yield pure rhodanine-3-acetic acid (5 ).[8]

-

Final Synthesis of this compound via Knoevenagel Condensation

The final step is the condensation of the indoline aldehyde with rhodanine-3-acetic acid.

-

Reactants: Indoline aldehyde intermediate (3 ), rhodanine-3-acetic acid (5 ), and a base catalyst such as piperidine or ammonium acetate.

-

Solvent: A high-boiling solvent such as acetic acid, toluene, or acetonitrile.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the indoline aldehyde (3 ) (1.0 eq) and rhodanine-3-acetic acid (5 ) (1.1 eq) in acetic acid.

-

Add a catalytic amount of ammonium acetate or a few drops of piperidine.

-

Reflux the mixture for 4-8 hours, removing the water formed during the reaction.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture.

-

Pour the cooled mixture into ice-water to precipitate the crude this compound.

-

Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or methanol.

-

Dry the crude product under vacuum.

-

Purification Protocols

Purification of the final this compound is critical to achieve high performance in photovoltaic applications. A combination of column chromatography and recrystallization is typically employed.

Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of dichloromethane and methanol (e.g., starting from 100% CH₂Cl₂ and gradually increasing the methanol concentration to 5-10%). The optimal eluent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane, with a small addition of methanol if necessary for solubility.

-

Adsorb the sample onto a small amount of silica gel ("dry loading") for better separation.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with the chosen solvent gradient, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Recrystallization

-

Solvent System: A mixed solvent system is often effective for recrystallizing organic dyes. Common choices include ethanol/water, methanol/water, or dichloromethane/hexane.[9][10] The ideal solvent should dissolve the dye at high temperatures but have low solubility at room temperature or below.

-

Procedure:

-

Dissolve the purified D-102 from column chromatography in a minimal amount of the hot primary solvent (e.g., ethanol or dichloromethane).

-

Slowly add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

-

Reheat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Characterization Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons, vinyl proton (from Knoevenagel condensation), methylene and methine protons of the indoline and cyclopentane rings, methylene protons of the acetic acid group. |

| ¹³C NMR | Signals for aromatic carbons, alkyne carbons, carbonyl and thiocarbonyl carbons, and aliphatic carbons. |

| Mass Spec (HRMS) | Accurate mass corresponding to the molecular formula C₃₇H₃₀N₂O₃S₂. |

| FT-IR | Characteristic peaks for C=O (acid and rhodanine), C=S, C≡C, N-H (if any residual), and aromatic C-H stretching. |

| UV-Vis | Broad absorption in the visible region with λmax around 499 nm in DMF.[1] |

Experimental Workflow for DSSC Fabrication and Testing

Caption: Workflow for fabricating and testing a D-102 based DSSC.

This workflow outlines the key steps in utilizing the synthesized this compound for the fabrication of a dye-sensitized solar cell. The performance of the cell is ultimately evaluated by measuring its current-voltage (I-V) characteristics under standard illumination conditions.[4][6][9][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine [mdpi.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of the Indoline Dye D-102: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential techniques used to characterize the indoline dye D-102, a prominent photosensitizer in the field of dye-sensitized solar cells (DSSCs). A thorough understanding of its photophysical, electrochemical, and thermal properties is critical for optimizing its performance in various applications, including solar energy conversion and photodynamic therapy. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes fundamental processes and workflows.

Photophysical Characterization

The photophysical properties of D-102 dictate its ability to absorb light and convert it into other forms of energy. The primary techniques for this characterization are UV-Visible (UV-Vis) and Fluorescence Spectroscopy.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the light absorption characteristics of D-102, which is fundamental to its function as a photosensitizer. The key parameters obtained are the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which quantifies the dye's ability to absorb light at a specific wavelength.

Quantitative Data for D-102 Dye

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | 499 nm | DMF |

| Molar Extinction Coefficient (ε) | 55800 L·mol-1·cm-1 | at 490 nm |

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dimethylformamide (DMF) or acetonitrile at a concentration of 1x10-3 M. From the stock solution, prepare a series of dilutions in the range of 1x10-6 M to 1x10-5 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (e.g., DMF) to be used as a reference and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the this compound solutions from 300 nm to 700 nm.

-

Data Analysis: Determine the λmax from the peak of the absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of D-102 upon excitation. Key parameters include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Quantitative Data for D-102 and Structurally Similar Indoline Dyes

| Parameter | Value (D-102) | Value (Indoline Analogs) | Solvent |

| Emission Maximum (λem) | Not readily available | ~550 - 650 nm | Acetonitrile |

| Fluorescence Quantum Yield (ΦF) | Not readily available | 0.03 - 0.10 | Acetonitrile |

| Fluorescence Lifetime (τF) | Not readily available | 0.1 - 2.0 ns | Acetonitrile |

Note: Experimental values for the emission maximum, fluorescence quantum yield, and fluorescence lifetime of D-102 are not consistently reported in the literature. The provided values for indoline analogs serve as a reference range.

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of D-102 in a suitable solvent (e.g., acetonitrile) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Excitation and Emission Spectra: Set the excitation wavelength to the λmax of the dye (499 nm) and scan the emission spectrum over a range of 510 nm to 800 nm to determine the λem. To obtain the excitation spectrum, set the emission detector to the λem and scan the excitation monochromator.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95). The quantum yield of the sample (ΦF,s) is calculated using the following equation: ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns2 / nr2) where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Lifetime Measurement: Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photons is recorded to construct a decay curve.

Electrochemical Characterization

The electrochemical properties of D-102 are crucial for understanding its behavior in electron transfer processes, which is central to its function in DSSCs. Cyclic voltammetry is the primary technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Electrochemical Properties of D-102

| Parameter | Estimated Value (eV) |

| HOMO Energy Level | -5.2 to -5.4 |

| LUMO Energy Level | -2.8 to -3.0 |

| Electrochemical Band Gap | 2.2 to 2.6 |

Note: The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials in the cyclic voltammogram.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous and deoxygenated solvent like acetonitrile.

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Measurement: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions. A ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal standard for potential calibration.

-

Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eox) and reduction (Ered) peaks, respectively, using the following empirical formulas: EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level.

Thermal Stability Analysis

The thermal stability of D-102 is a critical parameter for its application in devices that may operate at elevated temperatures. Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature of the dye.

Thermal Properties of D-102

| Parameter | Value |

| Melting Point | 238-243 °C |

| Decomposition Temperature (Td) | > 250 °C (Estimated for similar organic dyes) |

Note: Specific TGA data for D-102 is not widely available. The decomposition temperature is an estimation based on the general thermal stability of organic dyes used in solar cells.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small amount of the this compound powder (typically 5-10 mg) into an alumina or platinum TGA pan.

-

Instrumentation: Use a TGA instrument capable of controlled heating in an inert atmosphere.

-

Measurement: Heat the sample from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of the major weight loss is typically considered the decomposition temperature (Td).

Mandatory Visualizations

D-102 Dye: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Molecular Structure, Properties, and Applications of a Key Sensitizer in Dye-Sensitized Solar Cells

The indoline-based organic dye, D-102, has emerged as a significant photosensitizer in the field of dye-sensitized solar cells (DSSCs). Its favorable photophysical and electrochemical properties, coupled with its metal-free structure, make it a compelling alternative to more traditional ruthenium-based dyes. This technical guide provides a detailed overview of the D-102 dye, encompassing its molecular structure, key properties, and experimental protocols for its application in DSSCs, tailored for researchers, scientists, and professionals in drug and materials development.

Molecular Structure and Identification

D-102 is an organic compound characterized by a donor-π-acceptor (D-π-A) architecture, which is crucial for its function as a photosensitizer. The molecular structure facilitates efficient intramolecular charge transfer upon photoexcitation.

Chemical Identifiers:

| Identifier | Value |

| Chemical Formula | C37H30N2O3S2 |

| Molecular Weight | 614.78 g/mol |

| CAS Number | 652145-28-3 |

Photophysical and Electrochemical Properties

The efficacy of D-102 as a photosensitizer is rooted in its distinct photophysical and electrochemical characteristics. These properties govern its ability to absorb light, inject electrons into a semiconductor, and be regenerated by an electrolyte.

| Property | Value | Reference Solvent/Conditions |

| Maximum Absorption (λmax) | 499 nm | DMF |

| 505 nm | CH2Cl2 | |

| Molar Extinction Coefficient | 55,800 L·mol⁻¹·cm⁻¹ | at 490 nm |

| Melting Point | 238-243 °C | N/A |

| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV to -5.3 eV (Typical for efficient indoline dyes) | Estimated |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 eV to -3.1 eV (Typical for efficient indoline dyes) | Estimated |

Photovoltaic Performance in Dye-Sensitized Solar Cells

The performance of D-102 in a DSSC is a critical measure of its practical utility. The following table summarizes typical photovoltaic parameters obtained with D-102 under simulated solar illumination (AM1.5G, 100 mW·cm⁻²). It is important to note that these values can vary depending on the specific cell architecture, including the semiconductor material, electrolyte composition, and counter electrode. One study reported a power conversion efficiency of over 5.4% for D-102 based DSSCs.[1]

| Photovoltaic Parameter | Symbol | Typical Value |

| Power Conversion Efficiency | η | > 4% |

| Short-Circuit Current Density | Jsc | ~10-15 mA·cm⁻² |

| Open-Circuit Voltage | Voc | ~0.6-0.7 V |

| Fill Factor | FF | ~0.6-0.7 |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and application of D-102 in DSSCs.

Synthesis of this compound (Generalized Protocol)

Materials:

-

Precursors for the indoline donor, diphenylamine π-bridge, and rhodanine-3-acetic acid acceptor.

-

Appropriate solvents (e.g., toluene, ethanol, acetic acid).

-

Catalysts (e.g., piperidine).

-

Inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Synthesis of the Aldehyde Intermediate: The synthesis typically begins with the formylation of the indoline donor structure, often achieved through a Vilsmeier-Haack reaction.

-

Knoevenagel Condensation: The aldehyde intermediate is then reacted with the rhodanine-3-acetic acid acceptor via a Knoevenagel condensation.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or a mixture of chloroform and acetic acid, often with a catalytic amount of a base like piperidine.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by the addition of a non-polar solvent or water.

-

Filtration and Washing: The precipitated solid is collected by filtration, washed with appropriate solvents to remove unreacted starting materials and byproducts, and then dried.

Purification of this compound

Purification is critical to achieve high-performance photovoltaic devices.

Materials:

-

Crude this compound.

-

Solvents for column chromatography (e.g., dichloromethane, methanol, hexane, ethyl acetate).

-

Silica gel for column chromatography.

Procedure:

-

Column Chromatography: The crude this compound is purified by column chromatography on silica gel.

-

Eluent Selection: A suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane, is used to separate the desired product from impurities.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure dye.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound as a solid.

-

Characterization: The purity of the final product is confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of D-102 Sensitized Solar Cells

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates.

-

Titanium dioxide (TiO₂) paste (e.g., P25).

-

Purified this compound.

-

Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol).

-

Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile).

-

Platinized counter electrodes.

-

Surlyn or Parafilm sealant.

Procedure:

-

Preparation of TiO₂ Photoanode:

-

Clean the FTO glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading to achieve a desired thickness (typically 10-15 µm).

-

Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO substrate.

-

Optionally, treat the sintered film with a TiCl₄ solution to improve performance.

-

-

Dye Sensitization:

-

Immerse the cooled TiO₂ photoanode into a solution of this compound (typically 0.3-0.5 mM in a suitable solvent mixture) for a specific duration (e.g., 12-24 hours) at room temperature.

-

After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.

-

-

Assembly of the Solar Cell:

-

Place a sealant (e.g., Surlyn or Parafilm) around the TiO₂ film on the photoanode.

-

Position the platinized counter electrode on top of the sealant.

-

Heat the assembly to seal the two electrodes together, leaving small holes for electrolyte injection.

-

-

Electrolyte Injection:

-

Introduce the iodide-based electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action.

-

Seal the holes to prevent electrolyte leakage.

-

-

Characterization:

-

Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated sunlight (AM1.5G, 100 mW·cm⁻²) using a solar simulator and a source meter.

-

Determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

-

Signaling Pathways and Experimental Workflows

The operation of a D-102 sensitized solar cell involves a series of interconnected processes, from light absorption to charge regeneration. These can be visualized to better understand the flow of energy and electrons within the device.

Electron Transfer and Regeneration Pathway in a D-102 DSSC

References

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of D-102 Dye for Advanced Research

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the D-102 indoline dye, a critical photosensitizer in the field of dye-sensitized solar cells (DSSCs). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the electronic properties of D-102, the experimental methods for their determination, and their role in photovoltaic applications.

Introduction to D-102 Dye

The this compound, also known as indoline dye, is a metal-free organic sensitizer widely used in DSSCs due to its high molar extinction coefficient, broad absorption spectrum, and excellent charge transfer properties. Its molecular structure is designed to facilitate efficient electron injection into the conduction band of semiconductor materials like titanium dioxide (TiO₂), a fundamental process for the conversion of light into electricity. Understanding the HOMO and LUMO energy levels of D-102 is paramount for optimizing the performance of DSSCs and for the rational design of new, more efficient photosensitizers.

HOMO/LUMO Energy Levels of this compound

The HOMO and LUMO energy levels are critical parameters that govern the photophysical and electrochemical behavior of the this compound. The HOMO level relates to the dye's ability to be regenerated by the electrolyte after electron injection, while the LUMO level determines the driving force for electron injection into the semiconductor's conduction band.

| Parameter | Energy Level (eV) | Description |

| HOMO | -5.2 to -5.4 | The energy level of the highest occupied molecular orbital. For efficient dye regeneration, this value should be more positive than the redox potential of the electrolyte (typically I⁻/I₃⁻ at ca. -4.8 eV vs. vacuum). |

| LUMO | -2.8 to -3.0 | The energy level of the lowest unoccupied molecular orbital. For efficient electron injection, this value should be more negative than the conduction band edge of the semiconductor (e.g., TiO₂ at ca. -4.0 eV vs. vacuum). |

| Energy Gap (Eg) | 2.2 to 2.6 | The difference between the LUMO and HOMO energy levels, which corresponds to the energy of the absorbed photon required to excite the dye. |

Note: The values presented are typical ranges for indoline dyes of the D-102 class, as reported in various computational and experimental studies. Precise values can vary depending on the experimental conditions and the solvent used.

Experimental Determination of HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels of the this compound are most commonly determined experimentally using cyclic voltammetry (CV). This electrochemical technique measures the oxidation and reduction potentials of the dye, which can then be correlated to its HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry

The following protocol outlines the general procedure for determining the HOMO and LUMO energy levels of the this compound.

Materials and Equipment:

-

Potentiostat with a three-electrode setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

This compound solution (typically in a non-aqueous solvent like acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (as an internal standard)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of the this compound in the chosen solvent containing the supporting electrolyte. A typical concentration for the dye is in the millimolar range.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated dye solution.

-

Cyclic Voltammetry Measurement:

-

Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the this compound.

-

The scan is typically initiated from the open-circuit potential towards a positive potential to observe the oxidation peak, and then the scan direction is reversed towards a negative potential to observe the reduction peak.

-

A suitable scan rate is typically between 50 and 100 mV/s.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the onset oxidation potential (Eox) and the onset reduction potential (Ered).

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard with a known absolute energy level (typically -4.8 eV or -5.1 eV vs. vacuum).

-

-

HOMO/LUMO Calculation:

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations[1]:

-

EHOMO = -[Eox - E(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Ered - E(Fc/Fc+) + 4.8] eV

-

-

The energy gap (Eg) can be calculated as the difference between the LUMO and HOMO energy levels: Eg = ELUMO - EHOMO.

-

Role of this compound in Dye-Sensitized Solar Cells (DSSCs)

The this compound is a key component in DSSCs, where it acts as a photosensitizer. The operational principle of a DSSC involving the this compound is a multi-step process that can be visualized as a signaling pathway for charge separation and transport.

Electron Transfer Pathway in a D-102 Based DSSC

The following diagram illustrates the key steps in the conversion of light to electrical energy in a DSSC sensitized with this compound.

Caption: Electron transfer pathway in a D-102 sensitized solar cell.

Experimental Workflow for DSSC Fabrication and Characterization

The following diagram outlines a typical workflow for the fabrication and characterization of a DSSC using this compound.

Caption: Workflow for DSSC fabrication and characterization.

Conclusion

The HOMO and LUMO energy levels of the this compound are fundamental to its function as an effective photosensitizer in dye-sensitized solar cells. The appropriate alignment of these energy levels with the semiconductor's conduction band and the electrolyte's redox potential is crucial for achieving high power conversion efficiencies. The experimental determination of these levels, primarily through cyclic voltammetry, provides essential data for the evaluation and optimization of DSSC performance. This guide serves as a foundational resource for researchers and professionals working to advance the field of solar energy and related technologies.

References

An In-depth Technical Guide on the Core Mechanism of Action of D-102 Dye in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising technology for next-generation photovoltaics due to their potential for low-cost fabrication and high power conversion efficiencies. At the heart of these devices lies the sensitizing dye, which is responsible for light absorption and the initiation of the charge separation process. The D-102 dye, a metal-free organic indoline dye, has garnered significant attention for its application in highly efficient solid-state dye-sensitized solar cells (ss-DSSCs). This technical guide provides a comprehensive overview of the core mechanism of action of the this compound in DSSCs, detailing its electronic properties, the kinetics of electron transfer processes, and the experimental protocols for device fabrication and characterization.

Molecular and Electronic Properties of this compound

The this compound, with the chemical formula C37H30N2O3S2 and a molecular weight of 614.78 g/mol , is specifically designed for efficient light harvesting and electron transfer in a solid-state DSSC configuration.[1] Its molecular structure is optimized for strong absorption in the visible region of the solar spectrum and for firm anchoring onto the surface of semiconductor metal oxides like titanium dioxide (TiO2).

The Core Mechanism of Action in DSSCs

The operation of a DSSC employing the this compound involves a series of fundamental steps that convert light energy into electrical energy. This process is a cascade of electron transfer reactions initiated by the absorption of a photon by the dye molecule.

A visual representation of the operational principle of a D-102 based DSSC is provided in the following diagram:

1. Light Absorption: The process begins with the absorption of a photon (hν) by a this compound molecule adsorbed on the TiO₂ surface. This excites the dye from its ground state (S₀) to an excited state (S₁).

2. Electron Injection: In the excited state, the D-102 molecule injects an electron into the conduction band (CB) of the TiO₂ semiconductor. This is a very fast process, typically occurring on the femtosecond to picosecond timescale. The efficiency of this step is crucial for the overall performance of the solar cell.

3. Electron Transport: The injected electrons travel through the interconnected network of TiO₂ nanoparticles to the transparent conducting oxide (TCO) coated glass substrate, which acts as the photoanode.

4. Electron Collection: The electrons are then collected at the photoanode and flow through an external circuit, generating an electric current.

5. Dye Regeneration: The oxidized this compound molecule (D⁺) is regenerated back to its ground state by accepting an electron from a hole transport material (HTM), such as spiro-OMeTAD, which is a common choice for solid-state DSSCs.[5][6][7] The kinetics of this regeneration process are critical to prevent charge recombination.

6. Hole Transport Material Reduction: The oxidized HTM (HTM⁺) then transports the positive charge (hole) to the counter electrode, where it is reduced by an electron from the external circuit, thus completing the cycle.

Key Performance Data of D-102 in DSSCs

The performance of a DSSC is characterized by several key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (η). The following table summarizes the photovoltaic performance of a solid-state DSSC sensitized with this compound.

| Co-adsorbent Concentration | Jsc (mA·cm⁻²) | Voc (V) | FF | η (%) |

| Without co-adsorbent | 8.2 | 0.65 | 0.68 | 3.6 |

| With 1.5 mM co-adsorbent | 9.1 | 0.67 | 0.69 | 4.2 |

Data obtained under simulated solar emission (100 mW·cm⁻², AM1.5G) for a solid-state DSSC using spiro-OMeTAD as the hole transport material. The co-adsorbent used was chenodeoxycholic acid (CDCA).[2]

Experimental Protocols

Fabrication of a Solid-State DSSC with this compound

The following is a general protocol for the fabrication of a solid-state DSSC using this compound and spiro-OMeTAD as the hole transport material.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. prezi.com [prezi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dye regeneration by spiro-MeOTAD in solid state dye-sensitized solar cells studied by photoinduced absorption spectroscopy and spectroelectrochemistry. [diva-portal.org]

- 7. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Electron Injection and Regeneration Processes of D-102 Dye in Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical processes—electron injection and dye regeneration—that govern the efficiency of dye-sensitized solar cells (DSSCs) utilizing the D-102 organic sensitizer. The D-102 dye, a metal-free organic dye, is a prominent sensitizer in the field of renewable energy research due to its high molar extinction coefficient and good photovoltaic performance. This document details the kinetics of these processes, presents relevant performance data, and outlines the experimental protocols for their characterization.

Core Principles: Electron Injection and Dye Regeneration

The operation of a dye-sensitized solar cell hinges on a series of electron transfer processes initiated by the absorption of light by a sensitizer dye, such as D-102, adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The two most critical steps in this process are the injection of an electron from the excited dye into the semiconductor's conduction band and the subsequent regeneration of the oxidized dye by a redox electrolyte.

Electron Injection: Upon absorbing a photon of light, the this compound molecule is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), creating an excited state. For efficient charge separation, the LUMO of the dye must be energetically higher than the conduction band edge of the TiO₂. This energetic driving force allows for the ultrafast injection of an electron from the excited dye into the TiO₂. The speed of this injection is critical to compete effectively with other de-excitation pathways, such as fluorescence or non-radiative decay.

Dye Regeneration: After electron injection, the this compound is left in an oxidized state (D-102⁺). To complete the circuit and enable the dye to absorb another photon, it must be reduced back to its ground state. This process, known as regeneration, is accomplished by a redox mediator in the electrolyte, most commonly the iodide/triiodide (I⁻/I₃⁻) couple. The oxidized dye accepts an electron from the iodide ions, which are in turn regenerated at the counter electrode by the electrons that have traversed the external circuit. The kinetics of this regeneration process must be significantly faster than the competing charge recombination reaction, where the injected electron in the TiO₂ recombines with the oxidized dye.

Quantitative Performance Data

The efficiency of a DSSC is quantified by several key parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the overall power conversion efficiency (η). The performance of D-102 based DSSCs is influenced by various factors, including the composition of the electrolyte.

| Electrolyte Composition | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |

| Standard Iodide/Triiodide | 9.799 | Not specified | 0.406 | Not specified | [1] |

| Iodide/Triiodide (after 1 hr) | 7.056 | Not specified | 0.559 | Not specified | [1] |

| Organic Solvent based I⁻/I₃⁻ | 0.87 | 0.57 | Not specified | 0.23 | [2] |

| Aqueous I⁻/I₃⁻ | Not specified | Not specified | Not specified | < 0.1 | [2] |

Experimental Protocols

The investigation of electron injection and regeneration dynamics in D-102 sensitized solar cells relies on a suite of advanced spectroscopic and electrochemical techniques.

Fabrication of this compound-Sensitized Solar Cells

A standard protocol for the fabrication of a D-102 sensitized TiO₂ photoanode and the assembly of a DSSC is as follows:

-

Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol, each for 15 minutes. The substrates are then dried in an oven.

-

TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO glass by spin coating or spray pyrolysis to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited by screen printing or the doctor-blade technique.

-

Sintering: The TiO₂ coated substrate is gradually heated to around 450-500°C and maintained at this temperature for 30-60 minutes to ensure good particle necking and remove organic binders.

-

Dye Sensitization: After cooling to approximately 80°C, the TiO₂ film is immersed in a solution of this compound (typically 0.3-0.5 mM in a solvent like acetonitrile/tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for the adsorption of a monolayer of the dye.

-

Counter Electrode Preparation: A thin layer of a catalyst, usually platinum, is deposited on another FTO glass substrate. This can be achieved by sputtering or by drop-casting a solution of chloroplatinic acid followed by thermal decomposition at around 400°C.

-

Cell Assembly: The dye-sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

-

Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide redox couple in a solvent like acetonitrile, is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.[3][4][5]

Ultrafast Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the kinetics of electron injection and recombination processes on timescales ranging from femtoseconds to milliseconds.

-

Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse, with a wavelength chosen to excite the this compound (e.g., in the visible region), initiates the photophysical processes. A white-light continuum pulse, generated by focusing a portion of the laser output into a nonlinear crystal, serves as the probe. The time delay between the pump and probe pulses is controlled by a motorized delay stage.[6][7]

-

Measurement: The dye-sensitized TiO₂ film is excited by the pump pulse. The change in the absorbance of the probe pulse is measured as a function of both wavelength and the time delay after excitation. The appearance of a signal corresponding to the oxidized dye cation (D-102⁺) and the decay of the excited state signal provide information on the electron injection timescale. The subsequent decay of the oxidized dye signal in the presence of the electrolyte reveals the regeneration kinetics.

-

Data Analysis: The transient spectral data is analyzed to extract kinetic information. The rise time of the signal attributed to the injected electrons or the decay of the excited dye's stimulated emission can be fitted to an exponential function to determine the electron injection time constant. Similarly, the decay of the oxidized dye's absorption in the presence of the electrolyte is fitted to determine the regeneration time constant. For some organic dyes, multi-exponential injection kinetics have been observed, with time constants in the hundreds of femtoseconds and tens of picoseconds.[8][9]

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements can also provide insights into the electron injection process.

-

Principle: The fluorescence lifetime of the this compound is measured both in solution and when adsorbed on the TiO₂ surface. A significant quenching of the fluorescence and a shortening of the fluorescence lifetime upon adsorption to TiO₂ is indicative of an efficient electron injection process, as this provides a non-radiative de-excitation pathway.

-

Experimental Setup: A pulsed laser is used to excite the dye, and a high-speed detector, such as a streak camera or a time-correlated single photon counting (TCSPC) system, is used to measure the fluorescence decay profile.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ). The electron injection rate constant (k_inj) can be estimated from the fluorescence lifetimes of the dye on an insulating substrate (like ZrO₂) (τ_ZrO₂) and on TiO₂ (τ_TiO₂) using the equation: k_inj = (1/τ_TiO₂) - (1/τ_ZrO₂).

Visualizing the Process

To better understand the sequence of events and the interplay between different experimental techniques, the following diagrams are provided.

Caption: Electron transfer pathway in a D-102 sensitized solar cell.

Caption: Experimental workflow for D-102 DSSC fabrication and characterization.

Caption: Logical relationships between key parameters in a DSSC.

Conclusion

The efficiency of dye-sensitized solar cells based on the this compound is intricately linked to the dynamics of electron injection and dye regeneration. A thorough understanding of these processes, facilitated by the experimental techniques outlined in this guide, is paramount for the rational design of more efficient and stable solar energy conversion devices. The provided data and protocols serve as a foundational resource for researchers and scientists working towards the advancement of next-generation photovoltaic technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. www3.nd.edu [www3.nd.edu]

- 4. chalcogen.ro [chalcogen.ro]

- 5. youtube.com [youtube.com]

- 6. Experimental Set-Ups and Developments - Institut de Physique et Chimie des Matériaux de Strasbourg [ipcms.fr]

- 7. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Photophysical and Electrochemical Properties of D-102

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of the indoline dye D-102. Designed for researchers, scientists, and professionals in drug development, this document details the key characteristics of D-102, outlines experimental protocols for their measurement, and visualizes essential scientific workflows and relationships.

Core Properties of D-102

D-102 is a metal-free organic dye, specifically an indoline derivative, recognized for its application as a photosensitizer in dye-sensitized solar cells (DSSCs). Its molecular structure, characterized by donor-π-acceptor (D-π-A) architecture, is pivotal to its electronic and optical properties.

Molecular Structure:

-

IUPAC Name: 2-((Z)-5-((4-(4-(2,2-diphenylethenyl)phenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7(4H)-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

-

Molecular Formula: C₃₇H₃₀N₂O₃S₂

-

Molecular Weight: 614.78 g/mol

Quantitative Data Summary

The following tables summarize the key photophysical and electrochemical parameters of D-102 and the structurally related Coumarin 102 (C102), which is often used as a reference.

Table 1: Photophysical Properties of D-102

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 499 nm | DMF |

| 490 nm | Not Specified | |

| Molar Extinction Coefficient (ε) | 55,800 L·mol⁻¹·cm⁻¹ | at 490 nm |

| Emission Maximum (λem) | Varies with solvent polarity | See Note 1 |

| Fluorescence Quantum Yield (Φf) | Varies with solvent polarity | See Note 1 |

| Fluorescence Lifetime (τf) | Varies with solvent polarity | See Note 1 |

Note 1: A study on the photophysics of D-102 in binary mixtures of ionic liquids and polar aprotic molecular solvents revealed that the emission maximum wavelength, relative quantum yield, and excited-state lifetime are highly dependent on the solvent environment. In mixtures with low ionic liquid mole fractions (0 < XIL < 0.2), the emission maximum and Stokes shift reach a maximum, while the relative quantum yield and excited-state lifetime reach a minimum.[1] For efficient indoline dyes in DSSCs, a fluorescence lifetime longer than approximately 0.8 ns in chloroform is considered important.[2]

Table 2: Photophysical Properties of Coumarin 102 (C102) - for Reference

| Parameter | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φf) | 0.764 | Ethanol |

| 0.6 | Ethanol | |

| Radiative Decay Time | ~4.3 ns | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

UV-Visible (UV-Vis) Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum of D-102.

Objective: To measure the absorbance of D-102 across a range of wavelengths to identify the wavelength of maximum absorption (λmax) and determine the molar extinction coefficient (ε).

Materials and Equipment:

-

D-102 dye

-

Spectroscopic grade solvent (e.g., Dimethylformamide - DMF)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of D-102 of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the D-102 solution before filling it.

-

Place the cuvette containing the D-102 solution in the sample holder.

-

Run the scan to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra, quantum yield, and lifetime.

Objective: To determine the fluorescence emission maximum (λem), relative fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of D-102.

Materials and Equipment:

-

This compound solution (prepared as in 3.1)

-

A fluorescent standard with a known quantum yield (e.g., Coumarin 102 in ethanol)

-

Spectrofluorometer

-

Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure for Emission Spectrum and Quantum Yield:

-

Emission Spectrum:

-

Place the cuvette with the D-102 solution in the spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a suitable wavelength range to record the fluorescence spectrum and identify the emission maximum (λem).

-

-

Quantum Yield (Relative Method):

-

Measure the absorbance of both the D-102 solution and the standard solution at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

-

Measure the integrated fluorescence intensity of both the D-102 solution and the standard solution.

-

Calculate the quantum yield of D-102 using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Procedure for Fluorescence Lifetime (TCSPC):

-

Instrument Setup:

-

Use a pulsed laser source with a wavelength close to the λmax of D-102 for excitation.

-

Configure the TCSPC system to detect single photons emitted from the sample.

-

-

Measurement:

-

Measure the instrument response function (IRF) using a scattering solution.

-

Measure the fluorescence decay of the D-102 solution.

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay curve.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τf).

-

Cyclic Voltammetry (CV)

This protocol details the procedure for determining the electrochemical properties of D-102, from which the HOMO and LUMO energy levels can be estimated.

Objective: To measure the oxidation and reduction potentials of D-102 to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Materials and Equipment:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Ferrocene (as an internal standard)

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a solution of D-102 (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of D-102.

-

After measuring the voltammogram of D-102, add a small amount of ferrocene to the solution and record its voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram of D-102.

-

Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

-

Estimate the HOMO and LUMO energy levels using the following empirical equations: EHOMO = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8] eV ELUMO = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] eV (The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level).

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for UV-Vis Spectroscopy of D-102.

Caption: Workflow for Electrochemical Analysis of D-102.

Caption: Interrelation of D-102's Structure and Performance.

References

In-Depth Technical Guide to the Absorption Spectrum of D-102 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption spectrum of the indoline dye D-102, a prominent photosensitizer in the field of renewable energy and a subject of interest for various scientific applications. This document details the dye's spectral properties in different solvent environments, outlines the experimental protocols for its analysis, and illustrates the fundamental workflow for its characterization.

Core Spectroscopic Data

The solvatochromic behavior of D-102, the change in its absorption properties with the polarity of the solvent, is a key characteristic. The following table summarizes the experimentally determined and calculated absorption maxima (λmax) and molar extinction coefficients (ε) of D-102 in various organic solvents.

| Solvent | Polarity Index (ET(30)) | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol-1·cm-1) |

| Dimethylformamide (DMF) | 43.8 | 499 | 55800 |

| Acetonitrile | 45.6 | ~520 (Calculated) | Not Reported |

| Chlorobenzene | 37.5 | ~575 (Calculated) | Not Reported |

Note: The data for Acetonitrile and Chlorobenzene are based on theoretical calculations and are provided for comparative purposes.

Analysis of Solvatochromism

The absorption spectrum of the D-102 dye is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While comprehensive experimental data across a wide range of solvents is limited in publicly available literature, theoretical studies indicate a noticeable shift in the absorption maximum with changes in the solvent environment. For instance, calculated spectra show a significant red-shift (bathochromic shift) when moving from a polar solvent like acetonitrile to a less polar one like chlorobenzene. This behavior is indicative of a change in the electronic distribution of the dye molecule upon excitation and its interaction with the surrounding solvent molecules. Further experimental studies are warranted to create a more complete solvatochromic profile for D-102.

Experimental Protocols

The determination of the absorption spectrum of D-102 is typically performed using UV-Visible (UV-Vis) absorption spectroscopy. The following is a detailed protocol based on standard laboratory practices for analyzing indoline dyes.

1. Materials and Reagents:

-

This compound (high purity grade)

-

Spectroscopic grade solvents (e.g., Dimethylformamide, Acetonitrile, Ethanol, Chloroform)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the dye in a known volume of the chosen solvent (e.g., DMF) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution by gentle sonication if necessary.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution using the same solvent to prepare a series of working solutions with concentrations typically ranging from 1 µM to 20 µM. This range is generally suitable to ensure that the absorbance values fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

4. UV-Vis Spectroscopic Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

-

Use a quartz cuvette filled with the pure solvent as a blank to calibrate the instrument and record the baseline.

-

Rinse the cuvette with the first working solution two to three times before filling it for measurement.

-

Place the cuvette with the sample in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the working solutions, ensuring to rinse the cuvette with the next solution before each measurement.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ε). This is typically done by plotting a calibration curve of absorbance versus concentration and determining the slope, which corresponds to ε.

Workflow and Signaling Pathway Diagrams

The primary application of D-102 is in Dye-Sensitized Solar Cells (DSSCs). The following diagrams illustrate the experimental workflow for characterizing the dye and the fundamental working principle of a DSSC.

An In-depth Technical Guide to the Indoline Structure of D-102 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the indoline dye D-102, a prominent metal-free organic sensitizer in the field of dye-sensitized solar cells (DSSCs). The document details its core structure, key performance metrics, and the experimental protocols for its application, offering valuable insights for researchers in materials science and renewable energy.

Core Structure and Properties

The D-102 dye, with the chemical formula C37H30N2O3S2 and a molecular weight of 614.78 g/mol , is characterized by its indoline-based molecular structure.[1][2] The IUPAC name for D-102 is 2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid.[3] A key feature of indoline dyes like D-102 is their high molar extinction coefficient, surpassing that of traditional ruthenium-based dyes, which contributes to their efficient light-harvesting capabilities.[1][4]

The fundamental structure of an indoline compound consists of a bicyclic arrangement featuring a benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated.[5] This core is functionalized in the D-102 molecule to optimize its performance as a photosensitizer.

Spectroscopic and Electrochemical Properties

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the efficiency of electron transfer in a DSSC.[9] For effective electron injection, the LUMO level of the dye must be higher (more negative on the electrochemical scale) than the conduction band of the semiconductor (typically TiO2), and the HOMO level must be lower than the redox potential of the electrolyte to ensure efficient dye regeneration.[10] Theoretical studies have been conducted to determine the HOMO and LUMO energy levels of the this compound, confirming a favorable alignment for its use in DSSCs.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound, compiled from various sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C37H30N2O3S2 | [1][2] |

| Molecular Weight | 614.78 g/mol | [1][2] |

| IUPAC Name | 2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | [3] |

Table 2: Photovoltaic Performance of this compound in Solid-State DSSCs

| Co-adsorbent Concentration | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference(s) |

| 0 mM | 1.83 | 0.54 | 0.64 | 0.63 | [12] |

| 0.5 mM | 1.63 | 0.54 | 0.63 | 0.56 | [12] |

| 1.0 mM | 1.44 | 0.53 | 0.65 | 0.50 | [12] |

| 1.5 mM | 1.25 | 0.53 | 0.64 | 0.42 | [12] |

Note: The performance data was obtained under simulated solar emission (100 mW·cm⁻², AM1.5G).[12]

Experimental Protocols

The following sections provide detailed methodologies for the fabrication and characterization of Dye-Sensitized Solar Cells using the this compound.

Fabrication of TiO2 Photoanode

-

Substrate Preparation: Start with a clean Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrate. The conductive side can be identified using a multimeter.

-

TiO2 Paste Deposition: A layer of titanium dioxide paste is applied to the conductive side of the substrate. The doctor-blade technique is commonly used to ensure a uniform thickness.

-

Sintering: The coated substrate is heated at high temperatures (typically around 450-500°C) in a furnace. This process, known as sintering, creates a mesoporous network of TiO2 nanoparticles with a large surface area for dye adsorption.

-

Dye Sensitization: After cooling, the sintered TiO2 film is immersed in a solution of this compound (typically in an organic solvent like ethanol or acetonitrile) for a specific duration, allowing the dye molecules to adsorb onto the TiO2 surface.

Assembly of the DSSC

-

Counter Electrode Preparation: A counter electrode is prepared, usually by coating another conductive glass substrate with a thin layer of a catalyst, such as platinum.

-

Sealing: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin spacer or sealant.

-

Electrolyte Injection: An electrolyte solution, typically containing an iodide/triiodide (I-/I3-) redox couple, is introduced into the space between the electrodes.

-

Cell Sealing: The cell is then sealed to prevent leakage of the electrolyte.

Characterization of the DSSC

-

Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled DSSC is characterized by measuring its current-voltage characteristics under simulated sunlight (e.g., AM 1.5 illumination).

-

Key Parameters: From the I-V curve, key parameters are extracted:

-

Short-circuit current density (Jsc): The maximum current when the voltage is zero.

-

Open-circuit voltage (Voc): The maximum voltage when the current is zero.

-

Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

-

Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

-

Visualizations

Experimental Workflow for DSSC Fabrication

Caption: Workflow for the fabrication and characterization of a this compound-sensitized solar cell.

Electron Transfer Mechanism in a D-102 DSSC

Caption: Energy level diagram illustrating the electron transfer process in a D-102 based DSSC.

References

- 1. Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes: Biological activity and dyeing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [escholarshare.drake.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Step-by-Step Protocol for Sensitizing TiO₂ Photoanodes with D-102 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the sensitization of titanium dioxide (TiO₂) photoanodes with the organic dye D-102, a critical step in the fabrication of Dye-Sensitized Solar Cells (DSSCs). The efficiency of a DSSC is highly dependent on the effective adsorption of the dye onto the semiconductor surface. This protocol outlines the preparation of the D-102 dye solution and the subsequent immersion procedure for the TiO₂ photoanode to ensure optimal dye loading and device performance.

Experimental Protocol

This protocol describes the process of preparing the this compound solution and sensitizing a pre-prepared mesoporous TiO₂ photoanode.

Materials:

-

This compound powder

-

Acetonitrile (anhydrous)

-

tert-Butanol (anhydrous)

-

Mesoporous TiO₂ photoanode (sintered and cooled to room temperature)

-

Beaker or petri dish

-

Magnetic stirrer and stir bar (optional)

-

Forceps

-

Nitrogen or argon gas line (optional)

-

Ethanol (anhydrous)

Procedure:

-